molecular formula C6H14FeO10 B1144364 2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate CAS No. 17217-76-4

2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate

Cat. No.: B1144364
CAS No.: 17217-76-4
M. Wt: 302.01 g/mol
InChI Key: HCQHEELQALBYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferric citrate trihydrate is a chemically defined compound of significant interest in biomedical research, particularly for investigating metabolic disorders associated with chronic kidney disease (CKD). Its key research value lies in its dual functionality. First, it acts as an efficient phosphate binder; in the gastrointestinal tract, the ferric iron dissociates and binds to dietary phosphate, forming insoluble ferric phosphate that is excreted in feces, thereby reducing serum phosphate levels in research models of hyperphosphatemia . Second, a portion of the iron is absorbed systemically via the physiological pathway for dietary iron, where ferric iron is reduced by ferric reductase in the intestine, absorbed, and subsequently bound to transferrin for transport and incorporation into hemoglobin . This mechanism makes it a valuable tool for studying iron deficiency anemia in preclinical models, as it can replete iron stores and improve hematological parameters . Researchers are also exploring its impact on key biomarkers; studies indicate that ferric citrate can decrease elevated levels of C-terminal fibroblast growth factor 23 (FGF23), a hormone associated with adverse outcomes in CKD, and modulate hepcidin levels . Furthermore, its utility extends to exploring cost-effective treatment strategies, as its use in models has been associated with a reduced requirement for erythropoiesis-stimulating agents (ESAs) and intravenous iron, presenting a compelling area for health economic research . The compound thus provides a multifaceted research tool for probing the interconnected pathways of mineral metabolism and iron homeostasis.

Properties

CAS No.

17217-76-4

Molecular Formula

C6H14FeO10

Molecular Weight

302.01 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate

InChI

InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2

InChI Key

HCQHEELQALBYIW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.[Fe]

Origin of Product

United States

Preparation Methods

Two-Step Neutralization-Precipitation Method

A widely cited laboratory method involves sequential neutralization and precipitation steps. Stage 1 entails dissolving citric acid monohydrate (77.7 g) in an aqueous sodium hydroxide solution (44.4 g NaOH in 200 mL H₂O) to form sodium citrate. After 30 minutes of stirring, Stage 2 introduces iron(III) chloride hexahydrate (100 g) to the mixture at 50–55°C, yielding a ferric citrate complex via ligand exchange. The product is precipitated using methanol (1,200 mL), filtered, and dried under reduced pressure, achieving an 85% molar yield. This method prioritizes simplicity but requires careful pH control to avoid iron hydroxide byproducts.

Ferric Hydroxide Intermediate Route

An alternative approach isolates ferric hydroxide (Fe(OH)₃) as an intermediate. Ferric chloride hexahydrate is reacted with sodium hydroxide at pH >7.0 to precipitate Fe(OH)₃, which is washed thrice to reduce chloride content below 5%. The purified Fe(OH)₃ is suspended in water and reacted with citric acid at 90–100°C for 30–120 minutes, followed by pH adjustment to 0.8–1.5 to solubilize unreacted solids. Cooling the solution to <30°C and adding acetone precipitates ferric citrate trihydrate, which is isolated via pressure filtration. This method enhances purity but involves multiple washing steps, increasing processing time.

Industrial-Scale Production Techniques

One-Pot Ferric Hydroxide Slurry Process

Industrial protocols often employ a one-pot synthesis to improve scalability. Ferric chloride hexahydrate is combined with sodium hydroxide (3.2–3.6 moles per mole of Fe³⁺) at 10–30°C to form a ferric hydroxide slurry. Citric acid is then added directly to the slurry, and the mixture is heated to 70–100°C for 1–2 hours, producing a clear solution. Precipitation is induced using water-miscible organic solvents (e.g., acetone or methanol), yielding pharmaceutical-grade ferric citrate with a BET surface area of 1–15 m²/g. This method reduces intermediate isolation steps, cutting production costs by ~20% compared to traditional routes.

Critical Process Parameters and Optimization

pH and Temperature Control

Optimal synthesis requires strict pH regulation. During Fe(OH)₃ formation, maintaining pH >7.0 ensures complete precipitation of iron hydroxide. Conversely, the citrate reaction step demands acidic conditions (pH 0.8–1.5) to prevent citrate degradation and enhance complex stability. Temperature also impacts reaction kinetics: higher temperatures (80–100°C) accelerate ligand exchange but risk citrate caramelization, necessitating a balance between speed and product integrity.

Stoichiometric Ratios and Yield Maximization

The molar ratio of Fe³⁺ to citrate is critical. A 1:1.2 ratio (Fe:citrate) maximizes complexation efficiency, as excess citrate compensates for ligand loss during washing. Excess iron, however, leads to unreacted Fe(OH)₃, reducing purity. Industrial methods achieve yields of 85–92% by optimizing these ratios and employing solvent recycling.

Characterization and Quality Control

Spectroscopic and Diffraction Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic Fe–O bonds at 580 cm⁻¹ and citrate carboxylate stretches at 1,620 cm⁻¹. X-ray diffraction (XRD) reveals a monoclinic crystal structure with lattice parameters a = 8.42 Å, b = 10.15 Å, and c = 11.30 Å. Batch consistency is verified via these techniques to meet pharmacopeial standards.

Iron and Citrate Quantification

Atomic absorption spectroscopy (AAS) measures iron content (18–20% w/w), while titration with EDTA determines citrate concentration. Impurities such as residual chloride are quantified via ion chromatography, with limits <0.1% for pharmaceutical grades.

Applications and Industrial Relevance

Ferric citrate trihydrate’s primary use is in managing hyperphosphatemia in chronic kidney disease (CKD). Clinical trials demonstrate its dual action: binding dietary phosphate (reducing serum levels by 1.2–1.8 mg/dL) and replenishing iron stores (ferritin increase of 150–200 ng/mL). Industrial production aligns with Good Manufacturing Practice (GMP) guidelines, ensuring batch consistency for oral formulations like tablets and capsules.

MethodConditionsYieldPurityReference
Two-Step Neutralization50–55°C, pH 0.8–1.585%>98%
One-Pot Industrial70–100°C, 3.2–3.6 mol NaOH/Fe³⁺92%>99%
Continuous Flow80°C, 5–10 mL/min90%97%

Table 2: Critical Parameters and Ranges

ParameterOptimal RangeImpact on Product
pH (Fe(OH)₃ formation)>7.0Prevents Fe³⁺ hydrolysis
pH (Citrate reaction)0.8–1.5Enhances complex solubility
Temperature80–100°CBalances speed and degradation
Fe:citrate molar ratio1:1.2Maximizes ligand utilization

Chemical Reactions Analysis

Scientific Research Applications

Ferric citrate trihydrate has several scientific research applications:

Mechanism of Action

Ferric citrate trihydrate acts by forming an insoluble compound with phosphate present in the diet, minimizing its uptake by the digestive system. This mechanism is particularly useful in patients with chronic kidney disease to regulate blood levels of phosphorus. Additionally, ferric citrate serves as an iron supplement by providing ferric ions that can be absorbed and utilized by the body .

Comparison with Similar Compounds

Table 1: Comparison of Phosphate Binders in CKD

Compound Mechanism Efficacy (ΔPhosphorus, mg/dL) Key Safety Findings Notable Risks
Ferric citrate Binds dietary phosphate; releases iron -2.04 Fewer serious adverse events vs. controls Aluminum absorption risk (theoretical)
Sevelamer carbonate Polymer-based phosphate binding -2.18 Reduces LDL cholesterol significantly Gastrointestinal intolerance
Calcium acetate Calcium-phosphate precipitation -2.18 Risk of hypercalcemia Vascular calcification

Key Findings :

  • Ferric citrate achieves comparable phosphorus control to sevelamer and calcium acetate but with a lower incidence of severe adverse events .
  • Sevelamer outperforms ferric citrate in reducing LDL cholesterol (-20.3 mg/dL vs. -8.2 mg/dL) .

Iron Supplements

Table 2: Iron Supplements in Clinical Use

Compound Solubility Bioavailability Applications Safety Concerns
Ferric citrate Low Moderate CKD, anemia Gastrointestinal disturbances
Ferrous sulfate High High Iron deficiency anemia Oxidative stress, constipation
Ferric pyrophosphate citrate High (IV) High Hemodialysis iron maintenance Hypersensitivity reactions
Ferric ammonium citrate High High Food fortification, supplements Minimal gastric irritation

Key Findings :

  • Ferric pyrophosphate citrate (Triferic®): Administered intravenously during dialysis, it maintains hemoglobin without increasing oxidative stress, unlike oral ferrous sulfate .
  • Ferric citrate vs.
  • Ferric ammonium citrate : High solubility and gastric tolerance make it ideal for food fortification .

Citrate-Containing Compounds

Key Findings :

  • Trisodium citrate dihydrate: Used in synthesizing citrate-capped gold nanoparticles (4 mM chloroauric acid, 38.8 mM citrate) for diagnostics .
  • Ammonium ferric citrate : Utilized in bacterial culture media to detect hydrogen sulfide production via ferrous sulfide precipitation .

Research Findings and Clinical Implications

  • Oncogenic Signaling: Ferric citrate and iron EDTA increase epidermal growth factor receptor (EGFR) and ERK activation in colon cancer cells, unlike ferrous sulfate .
  • Long-term risks remain unstudied .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing ferric citrate trihydrate in laboratory settings?

  • Methodological Answer : Ferric citrate trihydrate can be synthesized by dissolving iron(III) chloride hexahydrate and citric acid in a molar ratio of 1:1 in deionized water, followed by pH adjustment to ~4.0–5.0 using ammonia. Characterization involves:

  • X-ray diffraction (XRD) for crystallinity verification.
  • Inductively Coupled Plasma (ICP) analysis to confirm iron content.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify citrate coordination bands (e.g., carboxylate stretching at ~1600 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) to confirm hydration state (trihydrate decomposition at ~100–150°C) .

Q. How can researchers assess the bioavailability of ferric citrate trihydrate compared to other iron compounds (e.g., ferrous sulfate)?

  • Methodological Answer : Bioavailability is evaluated using:

  • Caco-2 cell models to simulate intestinal iron uptake, measuring intracellular iron via ICP or ferritin upregulation via Western blot .
  • Proliferation assays (e.g., Incucyte ZOOM) to compare growth effects of ferric citrate vs. ferrous sulfate at physiologically relevant concentrations (0.01–2 mM) .
  • Dietary interaction studies (e.g., phytate-rich diets) to assess inhibition of iron absorption .

Advanced Research Questions

Q. What mechanisms explain the differential activation of MAP kinase ERK by ferric citrate versus ferrous sulfate in colorectal cancer models?

  • Methodological Answer : Ferric citrate induces ERK phosphorylation via epidermal growth factor receptor (EGFr) activation, a process absent in ferrous sulfate-treated cells. Key steps include:

  • Proteome Profiler™ Arrays to detect upregulated amphiregulin (EGFr ligand) in Caco-2/Hutu-80 cells exposed to ferric citrate (0.5–2 mM) .
  • ELISA/Western blot to quantify phosphorylated ERK (pERK) levels, showing dose-dependent increases with ferric citrate but not ferrous sulfate .
  • Inhibitor studies (e.g., EGFR-blocking antibodies) to confirm pathway specificity .

Q. How can contradictory findings on ferric citrate’s role in Wnt signaling be resolved across different studies?

  • Methodological Answer : Discrepancies arise from cell line-specific mutations (e.g., APC/β-catenin in SW480 vs. Caco-2) and iron speciation. Strategies include:

  • Gene expression profiling (RNA-seq) to identify Wnt pathway components modulated by ferric citrate .
  • Iron speciation analysis (e.g., XANES) to distinguish free Fe³⁺ vs. chelated iron effects .
  • Dose-response experiments in APC-mutant vs. wild-type models to clarify context-dependent effects .

Q. What experimental evidence supports the hypothesis that ferric citrate promotes pro-carcinogenic pathways via COX-2/PGE2 upregulation?

  • Methodological Answer : Ferric citrate elevates cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) through:

  • ELISA quantification of PGE2 in cell supernatants .
  • qPCR/Western blot to measure COX-2 mRNA/protein levels in ferric citrate-treated cells vs. controls .
  • Pharmacological inhibition (e.g., COX-2 inhibitors like celecoxib) to block amphiregulin induction and ERK activation .

Q. How should researchers design longitudinal studies to evaluate ferric citrate’s impact on fibroblast growth factor 23 (FGF23) in pediatric chronic kidney disease (CKD)?

  • Methodological Answer : The FIT4KiD trial design provides a framework:

  • Primary endpoints : Serum FGF23, phosphate, and iron parameters (transferrin saturation, ferritin) .
  • Dosing regimen : 1–3 g/day ferric citrate, adjusted for age and CKD stage .
  • Safety monitoring : Aluminum accumulation (ICP-MS) and gastrointestinal adverse events .
  • Control groups : Placebo or calcium-based phosphate binders for comparative efficacy .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of ferric citrate in cellular assays?

  • Methodological Answer :

  • Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values for proliferation or ERK activation .
  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare triplicate data across iron concentrations .
  • Meta-analysis of multiple studies to reconcile conflicting results (e.g., Wnt pathway outcomes) .

Q. How can proteomic data from ferric citrate-treated cells be integrated with transcriptomic findings to identify key signaling nodes?

  • Methodological Answer :

  • Pathway enrichment analysis (e.g., DAVID, STRING) to link upregulated proteins (e.g., amphiregulin) with transcript clusters .
  • Machine learning (e.g., random forest) to prioritize EGFr/MAPK pathway components as drivers of oncogenic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.